REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])[CH:5]([C:17]#[N:18])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[N+:14]([O-])=O)[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[C:7](=[CH:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=2)[NH:14][C:17]=1[NH2:18])=[O:19])[CH3:2]
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C#N)=O
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Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
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Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After heating for another 105 min
|
Duration
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105 min
|
Type
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FILTRATION
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Details
|
the brown mixture is filtered through a pad of flash silica gel
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Type
|
WASH
|
Details
|
The pad is washed well with acetic acid
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Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated to a residue that
|
Type
|
WASH
|
Details
|
The organic phase is washed with 5% aqueous sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue that
|
Type
|
ADDITION
|
Details
|
shows about a 1:1 mixture of products by silica gel thin layer chromatography (dichoromethane:EtOAc, 3:1)
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting sequentially with 100:0, 95:5, and 90:10 dichloromethane
|
Type
|
ADDITION
|
Details
|
The fractions containing the pure higher Rf product
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
that is sonicated in tert-butyl methyl ether
|
Type
|
FILTRATION
|
Details
|
The solids are collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(NC2=CC=C(C=C12)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |